molecular formula C9H14O2S B1588660 3-(Diethoxymethyl)thiophene CAS No. 3199-44-8

3-(Diethoxymethyl)thiophene

Cat. No. B1588660
CAS RN: 3199-44-8
M. Wt: 186.27 g/mol
InChI Key: VHXDNUQYRTTWTH-UHFFFAOYSA-N
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Description



  • Thiophene is a five-membered heterocyclic compound containing a sulfur atom. It has applications in medicinal chemistry and material science.

  • 3-(Diethoxymethyl)thiophene is a derivative of thiophene with two ethoxy groups attached to the methyl group.





  • Synthesis Analysis



    • The synthesis of thiophene derivatives often involves condensation reactions, such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis.





  • Molecular Structure Analysis



    • 3-(Diethoxymethyl)thiophene has a five-membered ring with a sulfur atom and two ethoxy groups.





  • Chemical Reactions Analysis



    • Thiophene derivatives can undergo various reactions, including hydrogen transfer, S-C bond cleavage, and radical pathways.





  • Physical And Chemical Properties Analysis



    • Thiophene derivatives have varying properties such as density, speed of sound, dynamic viscosity, surface tension, and static permittivity.

    • They are soluble in organic solvents but insoluble in water.




  • Scientific Research Applications

    Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Here are some fields where thiophene derivatives are utilized:

    • Medicinal Chemistry : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

    • Industrial Chemistry and Material Science : Thiophene derivatives are used as corrosion inhibitors .

    • Organic Semiconductors : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

    • Organic Field-Effect Transistors (OFETs) : Thiophene derivatives are used in the fabrication of OFETs .

    • Organic Light-Emitting Diodes (OLEDs) : Thiophene derivatives are used in the fabrication of OLEDs .

    • Synthetic Chemistry : Thiophene derivatives are synthesized via various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .

    Safety And Hazards



    • Thiophene derivatives may have safety concerns, so proper handling and precautions are necessary.




  • Future Directions



    • Researchers should continue exploring novel thiophene derivatives for wider therapeutic activity.

    • Investigate new structural prototypes with more effective pharmacological activity.




    Remember that thiophene derivatives are essential building blocks in drug discovery and material science. Their versatility makes them valuable in various applications. 🌟


    properties

    IUPAC Name

    3-(diethoxymethyl)thiophene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H14O2S/c1-3-10-9(11-4-2)8-5-6-12-7-8/h5-7,9H,3-4H2,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VHXDNUQYRTTWTH-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC(C1=CSC=C1)OCC
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H14O2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50426519
    Record name 3-(diethoxymethyl)thiophene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50426519
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    186.27 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-(Diethoxymethyl)thiophene

    CAS RN

    3199-44-8
    Record name 3-(diethoxymethyl)thiophene
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50426519
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    2
    Citations
    YL Zhao, Y Cheng - The Journal of Organic Chemistry, 2019 - ACS Publications
    We report herein our serendipitous discovery of the rapid and straightforward accesses to unprecedented diverse complex molecular structures from readily available starting materials. …
    Number of citations: 3 pubs.acs.org
    RJ Cannon, NL Curto, CM Esposito… - Journal of agricultural …, 2017 - ACS Publications
    The isomers of 3,7-dimethyl-2,6-octadienal, more commonly known together as citral, are two of the most notable natural compounds in the flavor and fragrance industry. However, both …
    Number of citations: 6 pubs.acs.org

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